Impact of Sulfone Substitution Position on hERG Liability: A Class-Level Inference
The presence of a basic secondary amine on the piperidine ring, as found in 3-(2-Methanesulfonylethyl)piperidine, is a known structural alert for hERG potassium channel blockade, a primary cause of drug-induced QT prolongation. A class-level analysis of sulfonyl piperidine patent data indicates that substituting this basic amine with a non-basic group (e.g., N-alkylation) is a common strategy to reduce hERG binding affinity [1]. While direct data for this specific compound is not available in the public domain, this well-established SAR principle suggests that 3-(2-Methanesulfonylethyl)piperidine may inherently carry a higher risk of hERG activity compared to its N-alkylated analogs [2]. This is a critical consideration for projects where a clean cardiovascular safety profile is paramount.
| Evidence Dimension | hERG liability potential |
|---|---|
| Target Compound Data | Not directly quantified; inferred to be higher risk due to basic secondary amine. |
| Comparator Or Baseline | N-alkylated piperidine sulfonyl analogs (e.g., N-methylated derivatives). |
| Quantified Difference | Qualitative assessment only. |
| Conditions | Based on general SAR principles for piperidine-containing compounds; not a direct experimental comparison. |
Why This Matters
This information allows procurement teams and medicinal chemists to proactively assess and manage cardiovascular safety risks during early-stage drug discovery, potentially avoiding costly late-stage failures associated with hERG inhibition.
- [1] Google Patents. (2023). Competitive and noncompetitive piperidine sulfonyl inhibitors of the muscarinic acetylcholine receptor m5. Patent WO2023150525A1. Retrieved from https://patents.google.com/patent/WO2023150525A1/en. View Source
- [2] WIPO Patentscope. (2023). Competitive and Noncompetitive Piperidine Sulfonyl Inhibitors of the Muscarinic Acetylcholine Receptor M5. Publication No. WO2023150525. Retrieved from https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2023150525. View Source
